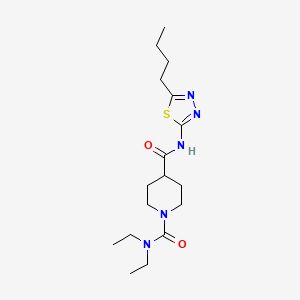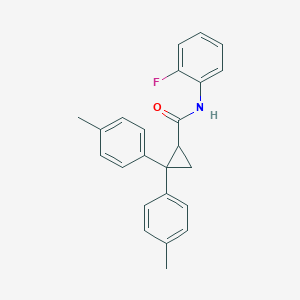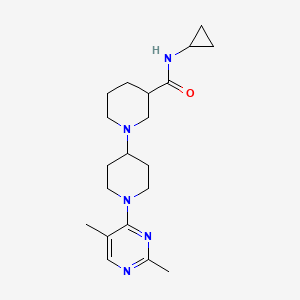![molecular formula C15H14F2N2O B5341872 N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)
N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly referred to as FTY720 or fingolimod. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of FTY720 involves the modulation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a crucial role in various physiological processes, including immune cell trafficking and vascular development. FTY720 acts as a functional antagonist of S1P receptors, leading to the internalization and degradation of the receptors. This results in the sequestration of lymphocytes in lymphoid organs, leading to a decrease in their circulation in the bloodstream.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, reduction in inflammation, and protection of neurons. FTY720 has been shown to reduce the number of circulating lymphocytes, which play a crucial role in the pathogenesis of MS. FTY720 has also been shown to reduce the levels of pro-inflammatory cytokines, leading to a decrease in inflammation in MS patients. Additionally, FTY720 has been shown to have neuroprotective effects, leading to the preservation of neurons in MS patients.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for lab experiments, including its potent immunomodulatory effects, ease of administration, and relatively low toxicity. However, FTY720 also has some limitations, including its short half-life, limited bioavailability, and potential side effects.
Future Directions
There are several potential future directions for the use of FTY720 in scientific research. One potential direction is the development of FTY720 analogs with improved pharmacokinetic properties and efficacy. Another potential direction is the investigation of the potential therapeutic applications of FTY720 in other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, FTY720 has been shown to have potential applications in the treatment of cancer, and further research in this area could lead to the development of novel cancer therapies.
Synthesis Methods
The synthesis of FTY720 involves a multistep process that starts with the reaction of 3-fluorophenylisocyanate with 2-(4-fluorophenyl)ethylamine to form the corresponding urea derivative. The final product is obtained by the reaction of the urea derivative with phosphorous oxychloride and dimethylsulfate.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications in treating various diseases. One of the most significant applications of FTY720 is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, leading to inflammation and damage to the myelin sheath. FTY720 has been shown to be effective in reducing the frequency of relapses and slowing the progression of disability in MS patients.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-6-4-11(5-7-12)8-9-18-15(20)19-14-3-1-2-13(17)10-14/h1-7,10H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADWGIEFGZETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5341810.png)
![3-methyl-8-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5341815.png)

![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![2-(3-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenyl)ethanamine](/img/structure/B5341848.png)


![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)

amine hydrochloride](/img/structure/B5341879.png)
